molecular formula C24H32O4 B1668039 Resibufogenin CAS No. 465-39-4

Resibufogenin

Cat. No.: B1668039
CAS No.: 465-39-4
M. Wt: 384.5 g/mol
InChI Key: ATLJNLYIJOCWJE-CWMZOUAVSA-N
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Description

Bufogenin is a steroid lactone derived from the venom of toads, particularly those belonging to the genus Bufo. Bufogenin is also known for its analgesic, anesthetic, and ulcer remedy properties .

Mechanism of Action

Target of Action

Resibufogenin, also known as Bufogenin, primarily targets the ATP1A1 . ATP1A1 is a part of the Na+/K±ATPase pump, which plays a crucial role in maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane. These gradients are essential for osmoregulation, for sodium-coupled transport of various organic and inorganic molecules, and for electrical excitability of nerve and muscle .

Mode of Action

This compound interacts with its target, ATP1A1, by binding to it . This binding activates the Na+/K±ATPase pump, which then triggers intracellular pathways . The activation of these pathways leads to various changes at the cellular level, such as the induction of G2/M phase arrest and inhibition of cell invasion .

Biochemical Pathways

The activation of ATP1A1 by this compound triggers two key intracellular pathways: the MAPK/ERK pathway and the Ca2±mediated Src/FAK/Paxillin focal adhesion pathway . The MAPK/ERK pathway is involved in the regulation of various cellular processes such as proliferation, differentiation, and cell cycle progression . The Ca2±mediated Src/FAK/Paxillin focal adhesion pathway plays a crucial role in cell migration and invasion .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). A study has developed a method for the simultaneous determination of this compound and its metabolites in rat plasma, which could be used to understand the metabolic profiles of this compound in vivo and for pharmacokinetic study . .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of G2/M phase arrest and inhibition of cell invasion . It has been found that this compound can inhibit the proliferation, migration, and tube formation of cells in a dose-dependent manner . It also significantly suppresses vascular network formation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study found that the administration of this compound to aging mice resulted in an increase in dermal collagen density and subcutaneous fat, improving the phenotype of aging skin . This suggests that the physiological environment, such as the age of the organism, can influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Resibufogenin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to upregulate receptor-interacting protein kinase 3 (RIP3) and phosphorylate mixed lineage kinase domain-like protein at Ser358 . These interactions are pivotal in inducing necroptosis, a form of programmed cell death. Additionally, this compound activates the expression of enzymes such as glycogen phosphorylase (PYGL), glutamate dehydrogenase 1 (GLUD1), and glutamine synthetase (GLUL) in a RIP3-dependent manner .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In colorectal cancer cells, this compound induces necroptosis, leading to cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce reactive oxygen species accumulation, which can be neutralized by N-acetylcysteine . Furthermore, this compound has demonstrated anti-proliferative activity in colorectal cancer cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. At the molecular level, this compound binds to and activates RIP3, leading to the phosphorylation of mixed lineage kinase domain-like protein at Ser358 . This activation triggers necroptosis, a form of programmed cell death distinct from apoptosis. Additionally, this compound induces the expression of enzymes such as PYGL, GLUD1, and GLUL, which play essential roles in cellular metabolism . The compound’s ability to induce reactive oxygen species accumulation further contributes to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its anti-proliferative activity over extended periods, effectively suppressing the growth and metastasis of colorectal cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has demonstrated dose-dependent anti-cancer effects At higher doses, the compound effectively suppresses tumor growth and metastasis It is essential to consider potential toxic or adverse effects at elevated doses

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with enzymes such as PYGL, GLUD1, and GLUL highlights its role in cellular metabolism . These enzymes are crucial for glycogen breakdown, amino acid metabolism, and glutamine synthesis, respectively. This compound’s impact on metabolic flux and metabolite levels underscores its significance in regulating cellular metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Understanding the mechanisms underlying this compound’s transport and distribution can provide insights into its therapeutic potential and optimize its delivery in clinical settings.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects Post-translational modifications and targeting signals are essential for this compound’s localization

Preparation Methods

Bufogenin can be synthesized through various methods. One notable method involves using commercial steroid skeleton materials such as androstenedione or 3β-hydroxyl-5β-androstane-17-ketone. These materials undergo a biological-chemical relay synthesis or chemical synthesis to obtain an intermediate compound, 3β,14α-dihydroxyl-5β-androsterane-17-ketone. This intermediate is then converted into bufogenin by completing the uploading of an E ring, specifically a hexaenolactone ring, through chemical semi-synthesis . This method is simple, high-yielding, and suitable for large-scale production .

Chemical Reactions Analysis

Bufogenin undergoes various chemical reactions, including:

    Oxidation: Bufogenin can be oxidized to form bufadienolides, which are known for their cardiotonic properties.

    Reduction: Reduction reactions can convert bufogenin into different bufadienolide derivatives.

    Substitution: Substitution reactions can modify the functional groups on the bufogenin molecule, leading to the formation of various derivatives with different pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are bufadienolide derivatives, which have significant pharmacological activities .

Scientific Research Applications

Bufogenin has a wide range of scientific research applications:

Comparison with Similar Compounds

Bufogenin is part of the bufadienolide family, which includes compounds like resibufogenin and bufotoxin. These compounds share similar structures and pharmacological properties but differ in their specific effects and potency. For example:

Bufogenin’s uniqueness lies in its balanced pharmacological profile, offering significant therapeutic benefits with manageable toxicity levels compared to other bufadienolides .

Properties

IUPAC Name

5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17+,18-,19-,20-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLJNLYIJOCWJE-CWMZOUAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046808
Record name Bufogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465-39-4
Record name Resibufogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufogenin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 465-39-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K654P2M4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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